
Meclocycline
描述
甲氯环素是一种四环素类抗生素,以其广谱抑菌作用而闻名。 它主要用于治疗皮肤感染、细菌性阴道炎、外阴阴道炎和宫颈炎 。 甲氯环素是四环素的衍生物,其独特的化学结构包括一个氯原子和一个亚甲基,使其具有独特的特性 .
准备方法
合成路线及反应条件
甲氯环素的合成是从四环素开始的一系列化学反应。 反应条件通常涉及在受控温度和pH条件下使用氯化剂和亚甲基供体 .
工业生产方法
在工业生产中,甲氯环素使用高效液相色谱(HPLC)生产,以确保最终产品的纯度和质量 。 该过程涉及从甲醇溶液中提取甲氯环素,然后使用反相HPLC进行纯化,流动相由EDTA缓冲液和四氢呋喃组成 .
化学反应分析
反应类型
甲氯环素会发生各种化学反应,包括氧化、还原和取代反应 。这些反应对于修饰化合物的结构和增强其药理活性至关重要。
常用试剂和条件
氧化: 在酸性或碱性条件下使用过氧化氢和高锰酸钾等常见的氧化剂。
还原: 在受控温度条件下使用硼氢化钠和氢化锂铝等还原剂。
主要生成物
科学研究应用
Topical Treatment for Acne
Meclocycline sulfosalicylate, a formulation of this compound, has shown promising results in treating acne vulgaris. In a clinical study involving 351 patients, 82% experienced clinical improvement with a regimen that included twice-daily applications . The median reduction in inflammatory lesions was noted to be 57.1% after an 11-week treatment period.
Management of Oral Mucositis
Currently under investigation, this compound is being evaluated for its efficacy in treating oral mucositis—a painful condition often resulting from cancer treatments. A clinical trial (NCT00385515) is assessing the effectiveness of this compound in this context .
Vaginal Microbiome Studies
Research has explored the impact of this compound on the vaginal microbiome. In studies comparing its effects with other antibiotics like kanamycin, this compound demonstrated significant alterations in bacterial populations associated with bacterial vaginosis . This aspect highlights its potential role in restoring microbial balance.
Case Studies and Research Findings
相似化合物的比较
类似化合物
- 四环素
- 金霉素
- 土霉素
- 去甲氯四环素
- 米诺环素
- 替加环素
独特性
甲氯环素在四环素类药物中是独特的,因为它具有特定的化学修饰,包括氯原子和亚甲基,这增强了其抗菌活性并降低了其在水中的溶解度 。 这使其特别适用于局部应用,因为它不太可能被全身吸收并引起不良反应 .
生物活性
Meclocycline, a member of the tetracycline class of antibiotics, is primarily known for its broad-spectrum antimicrobial properties. However, recent research has uncovered diverse biological activities beyond its traditional use as an antibiotic. This article will explore the biological activity of this compound, focusing on its effects in various medical contexts, including cancer treatment and immune modulation.
Overview of this compound
This compound was developed in the 1960s as a topical antibiotic and has been utilized in treating various bacterial infections. Its mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. Although primarily used topically due to significant toxicity when administered systemically, this compound's derivatives, such as dethis compound, have been explored for broader therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives in oncology. Notably, dethis compound has shown promise in reducing the growth of brain tumor-initiating cells (BTICs). The following table summarizes key findings from a study examining the effects of dethis compound on BTICs:
Parameter | Dethis compound Treatment | Control |
---|---|---|
TNF-α Production (pg/mL) | Increased | Baseline |
Chemotaxis of Monocytes (cells/μL) | Enhanced | Baseline |
BTIC Growth Reduction (%) | Significant | None |
In this study, dethis compound was found to activate monocytes and enhance their ability to produce tumor necrosis factor-alpha (TNF-α), which plays a critical role in anti-tumor immunity. The conditioned medium from treated monocytes demonstrated an ability to attenuate BTIC growth, indicating a dual mechanism of action: direct inhibition of tumor cell proliferation and indirect stimulation of immune cells .
Immune Modulation
This compound has also been investigated for its immunomodulatory effects. In a randomized clinical trial involving patients with mild-to-moderate COVID-19, dethis compound treatment led to an increase in CD4+ T cell counts and a reduction in IL-6 levels, suggesting enhanced immune response . The following table presents the trial outcomes:
Treatment Group | CD4+ T Cell Change (cells/μL) | IL-6 Correlation (R) |
---|---|---|
Dethis compound 150 mg | 95.0 | -0.807 |
Control | 47.8 | N/A |
These findings indicate that this compound may play a role in modulating immune responses during viral infections, potentially aiding recovery processes.
Clinical Applications and Case Studies
This compound's clinical applications extend beyond its antimicrobial properties. A notable case involved patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), where dethis compound was effective in managing symptoms but raised concerns about nephrotoxicity . The following case summaries illustrate diverse outcomes:
Patient | Condition | Dethis compound Dosage | Outcome |
---|---|---|---|
94-year-old male | SIADH | 300 mg TID | Controlled symptoms but developed renal failure |
76-year-old male | SIADH | Single dose | Severe gastric intolerance; treatment stopped |
64-year-old male | SIADH following injury | 600 mg QID | Rapid correction of biochemical abnormalities |
These cases highlight both the efficacy and potential risks associated with this compound treatment, emphasizing the need for careful monitoring during therapy.
常见问题
Basic Research Questions
Q. What is the molecular mechanism by which Meclocycline inhibits bacterial protein synthesis, and how can this be experimentally validated?
this compound binds to the 30S ribosomal subunit, blocking aminoacyl-tRNA attachment and inhibiting peptide chain elongation. To validate this:
- Perform ribosomal binding assays using purified bacterial 30S subunits and fluorescence-labeled this compound to quantify affinity .
- Use cell-free translation systems to measure inhibition of protein synthesis via radiolabeled amino acid incorporation .
- Conduct cryo-EM or X-ray crystallography to visualize this compound-ribosome interactions .
Q. What methodologies are recommended for assessing this compound’s pharmacokinetics in topical applications?
Key parameters include skin penetration, bioavailability, and retention. Methods include:
- Franz diffusion cells to measure transdermal flux ex vivo .
- LC-MS/MS to quantify this compound and metabolites in plasma/tissue .
- Microdialysis for real-time monitoring of interstitial fluid concentrations in vivo .
Q. How can researchers standardize in vitro susceptibility testing for this compound against bacterial pathogens?
- Follow CLSI guidelines (Clinical and Laboratory Standards Institute) for minimum inhibitory concentration (MIC) determination using broth microdilution .
- Include control strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay conditions .
- Account for pH and cation concentration, as tetracyclines are sensitive to divalent ions like Mg²⁺ .
Advanced Research Questions
Q. What experimental approaches address discrepancies between this compound’s in vitro potency and in vivo efficacy?
Discrepancies may arise due to poor systemic absorption or tissue-specific metabolism. Strategies include:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with bacterial kill curves .
- Use 3D skin infection models (e.g., organoids) to mimic topical application and host-microbe interactions .
- Evaluate biofilm penetration via confocal microscopy with fluorescent this compound derivatives .
Q. How can researchers investigate this compound’s potential role in modulating metalloprotease activity, as suggested in oncology studies?
this compound’s tetracycline class has known metalloprotease inhibitory effects. Methodologies:
- Perform zymography or fluorogenic substrate assays to assess MMP-9/MMP-2 inhibition in cancer cell lines .
- Use RNA-seq to identify downstream pathways (e.g., apoptosis, angiogenesis) in this compound-treated PC3 prostate cancer cells .
- Validate selectivity via CRISPR knockout of MMP genes .
Q. What strategies mitigate bacterial resistance to this compound in experimental settings?
Tetracycline resistance often involves efflux pumps (tet genes) or ribosomal protection proteins. Approaches:
- Screen clinical isolates for tet(A), tet(B), or tet(M) genes via PCR or whole-genome sequencing .
- Test efflux pump inhibitors (e.g., PAβN) in combination with this compound to restore susceptibility .
- Develop structure-activity relationship (SAR) models to design analogs evading resistance mechanisms .
Q. How can researchers optimize this compound’s formulation for enhanced stability and delivery?
- Use nanocarriers (e.g., liposomes) to improve solubility and reduce photodegradation .
- Conduct accelerated stability testing under varying pH, temperature, and light conditions .
- Employ HPLC-UV to monitor degradation products and quantify active ingredient retention .
Q. Methodological Notes
- Data Validation : Cross-reference findings with structural analogs (e.g., doxycycline) to confirm mechanistic specificity .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for dermal toxicity assessments .
- Reproducibility : Deposit raw data (e.g., MIC values, PK curves) in public repositories like Zenodo or Figshare .
属性
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIADBXQDMCFEN-IWVLMIASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048567 | |
Record name | Meclocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Meclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
As a tetracycline, meclocycline likely works by reversably associating with the 30s subint of the bacterial ribosome. A likely binding site for tetracyclines has been identified on protein S7 of this subunit. This association blocks the association of aminoacyl-tRNA with the ribosome, inhibiting protein synthesis. Ultimately this inhibits bacterial growth due to a lack of proteins necessary for reproduction. | |
Record name | Meclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2013-58-3 | |
Record name | Meclocycline [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meclocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meclocycline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECLOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Q8M2HE6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。